6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound that belongs to the class of indene derivatives It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with a methyl group at the 6th position and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methyl-1-indanone with a suitable aldehyde source under acidic conditions can yield the desired compound. Another approach involves the reduction of 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid to the corresponding aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
Reduction: 6-methyl-2,3-dihydro-1H-indene-4-methanol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Chemical Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be compared with other similar compounds, such as:
6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid: This compound is the oxidized form of the aldehyde and has different chemical properties and reactivity.
6-methyl-2,3-dihydro-1H-indene-4-methanol: This compound is the reduced form of the aldehyde and is used in different synthetic applications.
Indene derivatives: Other indene derivatives with various substituents can be compared based on their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
801297-29-0 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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